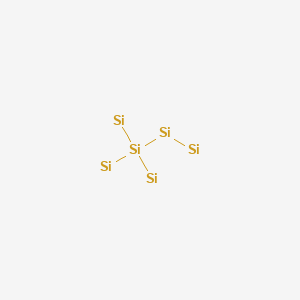![molecular formula C30H26 B14631888 1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-45-9](/img/structure/B14631888.png)
1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane is an organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,2-Bis[4-(1-phenylethenyl)phenyl]ethane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors.
Reaction Conditions: These reactions are usually carried out under mild conditions, with the use of appropriate solvents and bases to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the phenylethenyl groups to ethyl groups, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,2-Bis[4-(1-phenylethenyl)phenyl]ethane exerts its effects involves:
Comparaison Avec Des Composés Similaires
1,2-Bis[4-(1-phenylethenyl)phenyl]ethane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has a similar structure but with ethynyl groups instead of ethenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(diphenylphosphino)ethane: Another related compound, which contains phosphino groups, making it useful as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
54378-45-9 |
|---|---|
Formule moléculaire |
C30H26 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-(1-phenylethenyl)-4-[2-[4-(1-phenylethenyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C30H26/c1-23(27-9-5-3-6-10-27)29-19-15-25(16-20-29)13-14-26-17-21-30(22-18-26)24(2)28-11-7-4-8-12-28/h3-12,15-22H,1-2,13-14H2 |
Clé InChI |
OUJKMKYGQMJCRI-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


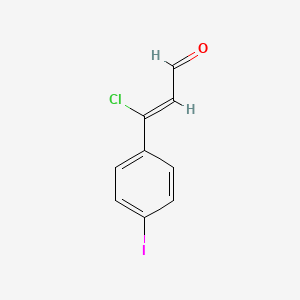
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
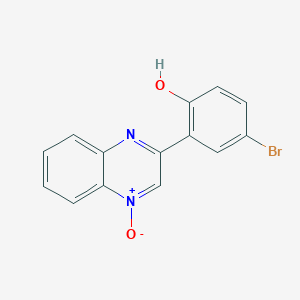

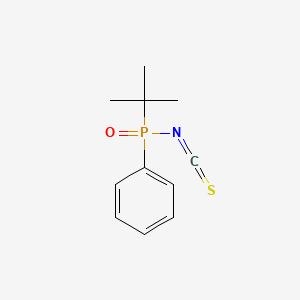
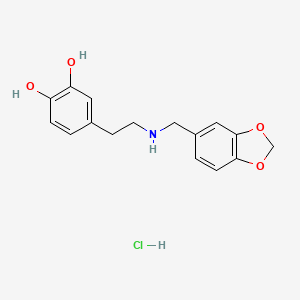
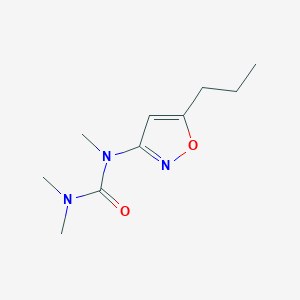
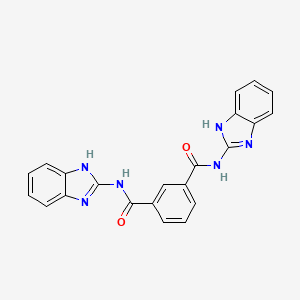
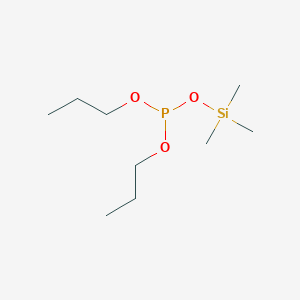
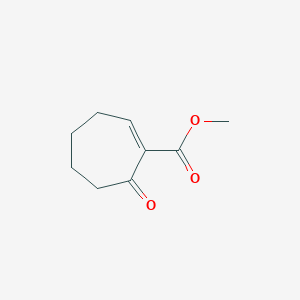
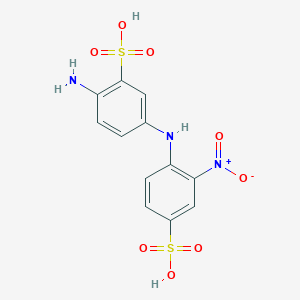
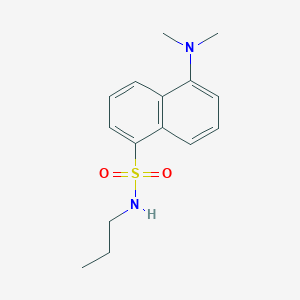
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
